molecular formula C11H10ClNO B3243788 3-Hydroxy-1-phenylpyridinium chloride CAS No. 15941-41-0

3-Hydroxy-1-phenylpyridinium chloride

Cat. No.: B3243788
CAS No.: 15941-41-0
M. Wt: 207.65 g/mol
InChI Key: BQIMDYLQFIEYJQ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-phenylpyridinium chloride, registered under CAS Number 15941-41-0 , is an N-phenylpyridinium derivative with a molecular formula of C11H10ClNO and a molecular weight of 207.66 g/mol . This compound is also known historically by the identifier USAF Q-8 , indicating its place in chemical research archives. As a pyridinium salt, this compound serves as a valuable precursor or intermediate in synthetic organic chemistry. Researchers may employ it in the development of more complex molecular structures or in studies investigating the properties of cationic heterocycles. The presence of the phenolic hydroxyl group on the pyridinium ring makes it a molecule of interest for further functionalization, potentially for materials science or as a scaffold in medicinal chemistry research . For Research Use Only. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-phenylpyridin-1-ium-3-ol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO.ClH/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10;/h1-9H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIMDYLQFIEYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]2=CC=CC(=C2)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401035545
Record name N-Phenyl-3-hydroxypyridinium chloride
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URL https://comptox.epa.gov/dashboard/DTXSID401035545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15941-41-0
Record name Pyridinium, 3-hydroxy-1-phenyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015941410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenyl-3-hydroxypyridinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401035545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Hydroxy 1 Phenylpyridinium Chloride and Its Derivatives

Classical and Contemporary Synthetic Routes to 3-Hydroxy-1-phenylpyridinium chloride

The classical approaches to synthesizing the 3-hydroxy-1-phenylpyridinium core often involve the construction of the 3-hydroxypyridine (B118123) ring followed by N-arylation, or the direct formation of the N-phenylated ring from acyclic precursors.

Synthesis via Furan (B31954) Precursors and Aniline (B41778) Condensation

The synthesis of 3-hydroxypyridines from furan precursors is a well-established method. This strategy typically involves the reaction of a 2-acylfuran with an ammonia (B1221849) source, which leads to a ring expansion and the formation of the desired pyridine (B92270) ring. While direct condensation with aniline to form the 1-phenylpyridinium salt in a single step is not extensively documented, a two-step sequence is a plausible and common approach.

First, a furan derivative, such as furfural, is treated with an ammonia source to yield 3-hydroxypyridine. This transformation can be catalyzed by various reagents. For instance, the use of a skeletal iron-based catalyst in deionized water with ammonia has been reported for the preparation of 3-hydroxypyridine from furfural. mdpi.com Another approach involves the oxidation of furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid, followed by hydrolysis to obtain 3-hydroxypyridine in good yield. researchgate.net

Once 3-hydroxypyridine is obtained, the subsequent N-phenylation can be achieved through various methods, as will be discussed in the section on transition metal-catalyzed N-arylation.

Ring Transformation Strategies for 3-Hydroxypyridines

Ring transformation reactions provide an alternative and powerful route to the 3-hydroxypyridine skeleton. These methods often involve the conversion of one heterocyclic system into another, or the rearrangement of a more complex starting material. For instance, pyrylium (B1242799) salts can undergo ring transformation upon reaction with various nucleophiles, including amines, to yield pyridinium (B92312) salts. researchgate.net This approach could potentially be adapted for the synthesis of 1-phenyl-3-hydroxypyridinium salts by selecting appropriately substituted pyrylium and amine precursors.

Another relevant strategy is the ring-opening of more complex fused heterocyclic systems. For example, the synthesis of polycyclic pyridones has been achieved through the ring-opening transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c] acs.orgmdpi.comoxazine-1,8-diones. acs.orgmdpi.comresearchgate.netresearchgate.net While this method yields pyridone derivatives, the tautomeric relationship between hydroxypyridines and pyridones makes this a relevant synthetic strategy for accessing the core structure. These pyridone structures can be seen as masked forms of hydroxypyridines and can potentially be converted to the desired this compound.

Derivatization and Functionalization Approaches on the Pyridinium Core

The derivatization and functionalization of the 3-hydroxy-1-phenylpyridinium core are crucial for tuning its properties and for the synthesis of more complex molecules. The reactivity of the pyridinium ring allows for a variety of chemical modifications.

One example of derivatization can be seen in the reactions of 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one, a related pyridone structure. The acetyl group at the 3-position can be readily transformed. For instance, its reaction with hydroxylamine (B1172632) hydrochloride produces a 3-[N-hydroxyethanimidoyl] derivative. This intermediate can be further reacted with alkyl halides in the presence of a base to yield 3-alkyloxyiminoacetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones. acs.org These transformations highlight the potential for modifying substituents on the pyridinium core to introduce diverse functionalities.

Furthermore, the pyridinium nucleus itself can be subject to functionalization. Modern catalytic methods, such as photoredox catalysis, allow for site-selective C-H functionalization of pyridinium salts, which will be discussed in more detail in a later section. These approaches open up avenues for introducing various substituents directly onto the pyridinium ring, providing access to a wide range of derivatives.

Modern Catalytic Approaches in Pyridinium Salt Synthesis

Modern synthetic chemistry has seen the advent of powerful catalytic methods that enable more efficient and selective synthesis of complex molecules. For the synthesis of this compound and its derivatives, transition metal catalysis and photoredox catalysis have emerged as particularly valuable tools.

Transition Metal-Catalyzed Methods for N-Arylation

The N-arylation of 3-hydroxypyridine is a key step in the synthesis of this compound. Copper-catalyzed N-arylation reactions have proven to be particularly effective for this transformation. These reactions typically involve the coupling of a nitrogen-containing heterocycle with an aryl halide or an aryl boronic acid.

The use of copper-based catalysts allows for the N-arylation of 2-, 3-, and 4-hydroxypyridines. nih.gov Specifically for 3-hydroxypyridine, O-arylation is also a possible outcome, and the selectivity can be controlled by the choice of catalyst and reaction conditions. For the desired N-arylation to form the 1-phenylpyridinium cation, specific ligand systems are often employed. For instance, the use of a copper catalyst based on 2,2,6,6-tetramethylheptane-3,5-dione (B73088) has been shown to facilitate the O-arylation of 3-hydroxypyridines with aryl bromides and iodides. nih.gov To achieve N-arylation, alternative conditions or protecting group strategies might be necessary.

A general and mild strategy for the selective N-arylation of tautomerizable heterocycles, which includes hydroxypyridines, utilizes arylboronic acids with a copper catalyst such as copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) and a 1,10-phenanthroline (B135089) (1,10-Phen) ligand under base-free conditions. researchgate.net This method has been shown to be effective for a variety of heterocycles and arylboronic acids.

Below is a table summarizing representative conditions for the copper-catalyzed N-arylation of pyridin-2(1H)-one, a tautomeric form of 2-hydroxypyridine, which provides insight into the conditions that could be adapted for 3-hydroxypyridine.

EntryAryl Boronic AcidCatalystLigandSolventYield (%)Reference
1Phenylboronic acidCuOTf1,10-PhenDMSO85 researchgate.net
24-Methoxyphenylboronic acidCuOTf1,10-PhenDMSO90 researchgate.net
34-Chlorophenylboronic acidCuOTf1,10-PhenDMSO82 researchgate.net
43-Thienylboronic acidCuOTf1,10-PhenDMSO70 researchgate.net

Photoredox Catalysis in Pyridinium Ring Formation and Functionalization

Photoredox catalysis, which utilizes visible light to initiate chemical reactions, has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including pyridinium salts. While direct photoredox-catalyzed formation of the 3-hydroxy-1-phenylpyridinium ring is not yet a common strategy, this methodology is highly effective for the functionalization of pre-formed pyridinium salts.

Visible-light-induced site-selective C-H acylation of pyridinium salts has been developed, offering a powerful tool for accessing C2- and C4-acylated pyridines. nih.gov This method employs N-methoxy- or N-aminopyridinium salts as precursors to photocatalytically generate radicals that can then functionalize the pyridinium ring. This approach could be applied to derivatives of this compound to introduce acyl groups at specific positions, further diversifying the available compounds.

Furthermore, a palladium-catalyzed, ruthenium-photoredox-mediated C-H arylation has been demonstrated for converting (6-phenylpyridin-2-yl)pyrimidines to arylated derivatives. mdpi.com This highlights the potential of using photoredox catalysis in conjunction with transition metal catalysis for the C-H functionalization of pyridyl systems. Such strategies could be adapted for the direct C-H phenylation of the 3-hydroxy-1-phenylpyridinium core, providing an alternative route to more complex derivatives.

The table below provides an overview of a photoredox-mediated C-H arylation reaction, demonstrating the potential of this methodology for functionalizing pyridine-containing scaffolds.

EntrySubstrateAryl SourcePhotocatalystCo-catalystYield (%)Reference
1(6-phenylpyridin-2-yl)pyrimidinePhenyldiazonium tetrafluoroborateRu(bpy)3(PF6)2Pd(OAc)275 mdpi.com
24-(6-(4-methoxyphenyl)pyridin-2-yl)pyrimidinePhenyldiazonium tetrafluoroborateRu(bpy)3(PF6)2Pd(OAc)268 mdpi.com
34-(6-(4-chlorophenyl)pyridin-2-yl)pyrimidinePhenyldiazonium tetrafluoroborateRu(bpy)3(PF6)2Pd(OAc)272 mdpi.com

Multicomponent Reaction Paradigms for Pyridinium Scaffold Construction

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.gov This approach is highly valued in organic synthesis for its efficiency, operational simplicity, and ability to rapidly generate complex molecules from simple precursors. nih.govbohrium.com MCRs are inherently atom-economical and help to reduce waste, time, and energy consumption compared to traditional multi-step syntheses. nih.govresearchgate.net

The construction of the pyridine ring, the core of pyridinium compounds, is well-suited to MCR strategies. Various MCRs have been developed to produce a wide array of substituted pyridines and their derivatives. bohrium.com For instance, a common approach involves the condensation of aldehydes, ketones, a nitrile-containing compound like malononitrile (B47326), and an ammonium (B1175870) source, which can build the polysubstituted pyridine skeleton in a single step. researchgate.net

While direct MCR synthesis of this compound is not extensively detailed, analogous reactions for structurally similar compounds provide a clear blueprint. The synthesis of 2-pyridones and 3-hydroxypyridines, key precursors or analogues, has been successfully achieved through MCRs. A notable example is the hetero-Diels–Alder reaction between 5-alkoxyoxazoles and various dienophiles, which provides a direct, single-step route to polysubstituted 3-hydroxypyridine scaffolds. rsc.org Another powerful method involves the three-component condensation of alkenes, ketones, and ammonium acetate, which efficiently yields 4,6-diaryl-3-cyano-2-pyridone derivatives. mdpi.com These paradigms demonstrate the potential for assembling the N-phenyl-3-hydroxypyridine core by selecting appropriate starting materials, such as aniline or its derivatives as the nitrogen source.

Below is a table summarizing representative multicomponent reactions used for the synthesis of pyridine and pyridone scaffolds, which are structurally related to this compound.

Reaction TypeReactantsCatalyst/ConditionsProduct TypeRef.
Four-Component ReactionAromatic aldehydes, ketones, malononitrile, ammonium acetateFe3O4@g-C3N4-SO3HPolysubstituted pyridines researchgate.net
Three-Component ReactionSalicylaldehydes, malononitrile dimer, 4-hydroxypyridin-2(1H)-onesPyridineChromeno[2,3-b]pyridines researchgate.net
Hetero-Diels-Alder5-Ethoxyoxazoles, dienophilesNd(OTf)3, room temp.Polysubstituted 3-hydroxypyridines rsc.org
Three-Component CondensationAromatic alkenes, aromatic ketones, ammonium acetate80 °C, solvent-free4,6-Diaryl-3-cyano-2-pyridones mdpi.com

This table is interactive. You can sort and filter the data.

These MCR approaches offer a versatile and efficient toolkit for medicinal chemists to generate libraries of diverse pyridinium compounds for further investigation.

Green Chemistry Principles in Pyridinium Compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmsu.edu The synthesis of pyridinium compounds is increasingly being guided by these principles to enhance sustainability. rasayanjournal.co.in MCRs themselves are considered a cornerstone of green chemistry due to their high atom economy and reduction in processing steps. bohrium.comresearchgate.net

Several key green chemistry principles are particularly relevant to the synthesis of this compound and its derivatives:

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, toxic, and flammable. Green approaches favor the use of safer solvents like water or ethanol (B145695), or eliminate solvents altogether. acs.orgbiosynce.com For example, the synthesis of certain pyridine derivatives has been successfully carried out in aqueous media. researchgate.net Solvent-free reactions, where the neat reactants are heated together, represent an ideal green method, as demonstrated in the synthesis of 2-pyridone derivatives. mdpi.com

Design for Energy Efficiency: Minimizing energy consumption is a crucial aspect of green chemistry. acs.org Microwave-assisted synthesis and ultrasound irradiation are two techniques that can significantly reduce reaction times and energy input compared to conventional heating. mdpi.comnih.govmdpi.com The N-alkylation of pyridines to form pyridinium salts, a key step in synthesizing derivatives, has been efficiently performed using ultrasound, often leading to higher yields in shorter times. mdpi.comresearchgate.netnih.gov Microwave irradiation has also been shown to be superior to conventional heating for preparing novel pyridine derivatives, offering better yields and shorter reaction times. nih.gov

Catalysis: The use of catalysts is preferred over stoichiometric reagents because catalysts can enhance reaction rates and selectivity in small amounts and can often be recycled and reused. acs.orgmsu.edu For the synthesis of pyridine derivatives, various recyclable nanocatalysts have been employed, which can be easily separated from the reaction mixture (e.g., using an external magnet for magnetic nanocatalysts) and reused multiple times without significant loss of activity. researchgate.netsamipubco.com

Waste Prevention: By designing syntheses with high atom economy, such as MCRs, the generation of waste is minimized from the outset. msu.edu This aligns with the first and most important principle of green chemistry.

The table below compares different green synthetic methods applicable to the formation of pyridinium compounds.

Green MethodPrinciple(s) AddressedAdvantagesExample ApplicationRef.
Multicomponent Reactions (MCRs)Atom Economy, Waste PreventionHigh efficiency, reduced steps, time/energy savingOne-pot synthesis of polysubstituted pyridines bohrium.comresearchgate.net
Ultrasound IrradiationEnergy Efficiency, Safer SolventsShorter reaction times, milder conditionsN-alkylation of pyridines to form pyridinium ILs mdpi.comnih.gov
Microwave-Assisted SynthesisEnergy EfficiencyRapid heating, reduced reaction times, higher yieldsOne-pot synthesis of pyridine derivatives nih.govmdpi.com
Solvent-Free ConditionsSafer Solvents, Waste PreventionNo solvent waste, simplified workup, clean reactionsCondensation reactions to form 2-pyridones mdpi.com
Recyclable CatalysisCatalysis, Waste PreventionCatalyst can be reused, reduced waste streamSynthesis of pyridines using magnetic nanocatalysts samipubco.com

This table is interactive. You can sort and filter the data.

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable, safer, and more efficient.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Hydroxy 1 Phenylpyridinium Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Hydroxy-1-phenylpyridinium chloride, ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, while advanced techniques can confirm connectivity and spatial relationships. While complete experimental spectral data for this specific compound is not widely published, a detailed analysis can be constructed based on established principles of NMR spectroscopy and data from precursor molecules.

The ¹H NMR spectrum of this compound is anticipated to show distinct signals for the protons on both the pyridinium (B92312) and the phenyl rings. The formation of the pyridinium salt by N-phenylation of a 3-hydroxypyridine (B118123) precursor induces a significant downfield shift for the protons on the heterocyclic ring due to the deshielding effect of the positive charge on the nitrogen atom.

The protons on the pyridinium ring (H-2, H-4, H-5, H-6) are expected to resonate at lower field compared to those in neutral pyridine (B92270) derivatives. The protons ortho to the nitrogen (H-2 and H-6) would be the most deshielded. The protons of the N-phenyl group would appear in the aromatic region, typically between 7.0 and 8.0 ppm, with their exact shifts influenced by the electron-withdrawing nature of the attached pyridinium ring. The phenolic proton (O-H) signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature.

The coupling patterns are predictable:

The phenyl protons would exhibit a complex multiplet or distinct ortho, meta, and para couplings.

The pyridinium protons would show characteristic coupling patterns (e.g., doublet, triplet, or doublet of doublets) based on their position relative to each other. For instance, H-6 would likely be a doublet, coupled to H-5.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Patterns for this compound Predicted values are based on analysis of precursor molecules and known substituent effects in pyridinium systems.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-2 8.5 - 8.8 d J = ~2-3 Hz
H-4 7.8 - 8.1 dd J = ~8-9 Hz, ~5-6 Hz
H-5 7.5 - 7.8 t J = ~8-9 Hz
H-6 8.6 - 8.9 d J = ~5-6 Hz
H-2'/H-6' (ortho-phenyl) 7.6 - 7.9 d or m J = ~7-8 Hz
H-3'/H-5' (meta-phenyl) 7.4 - 7.7 t or m J = ~7-8 Hz
H-4' (para-phenyl) 7.5 - 7.8 t or m J = ~7-8 Hz
OH Variable (e.g., 9.0 - 11.0) br s None

The ¹³C NMR spectrum provides a map of the carbon skeleton. As with the protons, the carbon atoms of the pyridinium ring are expected to be shifted downfield relative to neutral pyridine due to the influence of the quaternary nitrogen. The carbon atom bearing the hydroxyl group (C-3) would show a significant shift due to the electronegative oxygen atom. The carbons directly bonded to the nitrogen (C-2 and C-6) are also strongly deshielded. The phenyl group carbons will resonate in the typical aromatic region (120-140 ppm), with the ipso-carbon (C-1')—the one attached to the nitrogen—showing a distinct chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analysis of precursor molecules and known substituent effects in pyridinium systems.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 145 - 148
C-3 155 - 158
C-4 128 - 132
C-5 125 - 128
C-6 147 - 150
C-1' (ipso-phenyl) 135 - 138
C-2'/C-6' (ortho-phenyl) 122 - 125
C-3'/C-5' (meta-phenyl) 130 - 133
C-4' (para-phenyl) 128 - 131

While 1D NMR provides fundamental data, 2D NMR techniques are crucial for unambiguous assignment and deeper structural insights. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be used to trace the connectivity of the protons on the pyridinium ring (e.g., from H-4 to H-5 to H-6) and separately, the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary carbons (which have no attached protons) and for connecting different parts of the molecule. For instance, an HMBC experiment would show a correlation from the ortho-protons (H-2'/H-6') of the phenyl ring to the pyridinium carbons C-2 and C-6, confirming the N-phenyl connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, which is useful for determining the preferred conformation of the molecule, such as the relative orientation of the phenyl and pyridinium rings.

These advanced methods, when used in combination, allow for the complete and confident structural elucidation of this compound. organicchemistrydata.org

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis

The IR spectrum of this compound is dominated by features arising from the hydroxyl group and the aromatic pyridinium ring system. Research on the isolated trans-3-hydroxy-(1H)-pyridinium cation provides highly relevant data for these assignments. nih.govmdpi.com

The key characteristic vibrations are:

O-H Stretch: A prominent band corresponding to the stretching of the hydroxyl group is expected. In a study of the isolated cation, this was observed at 3594.4 cm⁻¹. mdpi.com In a solid-state salt, hydrogen bonding to the chloride anion or other molecules could cause this band to broaden and shift to a lower wavenumber.

N⁺-H/Aromatic C-H Stretches: While there is no N-H bond, the vibrations of the pyridinium ring are complex. A broad absorption is often seen in pyridinium salts in the 2800-3400 cm⁻¹ region, related to the N⁺ moiety and its interactions. nih.gov The aromatic C-H stretching vibrations from both rings typically appear just above 3000 cm⁻¹.

C=C and C=N Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridinium ring give rise to a series of sharp, strong bands in the 1400-1650 cm⁻¹ region. For the trans-3-hydroxy-(1H)-pyridinium cation, intense absorptions were identified at 1610.6 cm⁻¹ and 1562.2 cm⁻¹. mdpi.com

C-O Stretch and O-H Bend: The C-O stretching vibration and the in-plane O-H bending vibration are often coupled and produce strong bands in the 1150-1350 cm⁻¹ region. Bands at 1319.4 cm⁻¹, 1193.8 cm⁻¹, and 1167.5 cm⁻¹ have been assigned to such mixed modes in the target cation. mdpi.com

Table 3: Experimental Infrared (IR) Absorption Bands for the trans-3-Hydroxy-(1H)-pyridinium Cation Data obtained from matrix isolation studies, which are highly representative of the cation in this compound. mdpi.com

Observed Wavenumber (cm⁻¹) Relative Intensity Vibrational Assignment
3594.4 Intense O-H Stretch
3380.0 Intense N-H Stretch analogue / Combination Band
1610.6 Intense C=C / C=N Ring Stretch
1562.2 Intense C=C / C=N Ring Stretch
1319.4 Intense In-plane O-H Bend / C-O Stretch
1193.8 Intense C-O Stretch / C-H Bend
1167.5 Intense C-H In-plane Bend
780.4 Intense C-H Out-of-plane Bend

Therefore, one would expect to see:

Strong Ring Breathing Modes: The symmetric "breathing" vibrations of both the pyridinium and phenyl rings, where the rings expand and contract symmetrically, are typically very strong in the Raman spectrum but weak in the IR. These usually appear in the 990-1050 cm⁻¹ region.

Substituent-Ring Stretches: The stretching vibration between the phenyl ring and the nitrogen atom (C-N stretch) would be Raman active.

Symmetric C-H Bending: Symmetric in-plane bending modes of the C-H groups can also show significant Raman intensity.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural confirmation. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution Behavior

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule and its behavior in solution. For this compound, this analysis would reveal information about its chromophoric system and its potential to engage in complexation and equilibrium processes.

Analysis of Electronic Absorption Bands and Chromophoric Properties

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* and potentially n→π* electronic transitions within its aromatic system. The chromophore consists of a phenyl ring attached to a pyridinium ring, which contains a hydroxyl group. This extended conjugated system is responsible for the absorption of ultraviolet or visible light.

The position and intensity of these absorption bands are influenced by the electronic nature of the substituents. The phenyl group and the hydroxyl group, with its lone pairs of electrons, can interact with the pyridinium ring's π-system, affecting the energy of the molecular orbitals. Generally, functional groups that extend the conjugation or donate electron density tend to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). shimadzu.com

For comparison, the UV spectrum of 3-hydroxypyridine, a related compound, can provide an indication of the expected absorption regions. researchgate.net The introduction of the N-phenyl group in this compound would likely lead to a more complex spectrum with a shift in the absorption maxima due to the extended π-system. The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength, is expected to be high for the π→π* transitions, typically in the order of 10,000 L·mol-1·cm-1 or greater. shimadzu.com

A hypothetical data table for the expected UV-Vis absorption of this compound in a polar solvent like ethanol (B145695) is presented below, based on general principles for such aromatic systems.

Expected Electronic Transition Expected λmax (nm) Expected Molar Absorptivity (ε) (L·mol-1·cm-1)
π→π* (pyridinium ring)~260-280>10,000
π→π* (phenyl group)~250-270~10,000
Intramolecular Charge Transfer>300Variable

Spectrophotometric Studies of Complexation and Equilibrium Processes

UV-Vis spectrophotometry is a valuable tool for studying the formation of complexes between a chromophoric ligand, such as this compound, and other species like metal ions in solution. The formation of a complex often results in a change in the electronic environment of the chromophore, leading to a shift in the absorption spectrum. researchgate.net

By systematically varying the concentration of the metal ion while keeping the ligand concentration constant (or vice versa), and monitoring the changes in absorbance, the stoichiometry of the complex (ligand-to-metal ratio) can be determined using methods like the mole-ratio method or Job's plot. researchgate.net Furthermore, the stability of the formed complex can be quantified by calculating the formation constant (Kf) from the spectrophotometric data.

The hydroxyl and pyridinium groups in this compound could potentially act as binding sites for metal ions. The equilibrium of such a complexation reaction can be represented as:

L + M ⇌ LM

where L is the ligand (3-Hydroxy-1-phenylpyridinium cation) and M is the metal ion. The formation constant would be given by:

Kf = [LM] / ([L][M])

In addition to complexation, the solution behavior of this compound can be influenced by the pH of the medium, which would affect the protonation state of the hydroxyl group. Spectrophotometric titrations can be employed to study these acid-base equilibria and determine the pKa value of the hydroxyl group.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for the precise determination of the molecular formula of a compound and for elucidating its structure through fragmentation analysis. For this compound, HRMS would provide the exact mass of the 3-Hydroxy-1-phenylpyridinium cation (C₁₁H₁₀NO⁺). The molecular weight of the entire salt is approximately 207.66 g/mol . epa.gov

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar and ionic compounds like this compound. In the positive ion mode, ESI-HRMS would detect the intact cation. The high resolving power of the instrument allows for the measurement of the mass-to-charge ratio (m/z) with high accuracy, which can be used to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the parent ion (the 3-Hydroxy-1-phenylpyridinium cation) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For the 3-Hydroxy-1-phenylpyridinium cation, fragmentation is expected to occur at the weaker bonds. Potential fragmentation pathways could include:

Loss of the phenyl group (C₆H₅)

Loss of carbon monoxide (CO) from the pyridinium ring

Cleavage of the pyridinium ring itself

Based on general fragmentation patterns of aromatic and pyridinium compounds, a hypothetical fragmentation table is presented below. libretexts.org

m/z of Fragment Ion Possible Fragment Structure/Lost Neutral
[M-C₆H₅]⁺Loss of the phenyl group
[M-CO]⁺Loss of carbon monoxide
C₆H₅⁺Phenyl cation
C₅H₅N⁺Pyridine cation (after rearrangement)

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture

While the crystal structure of this compound is not publicly available, the structure of a similar compound, 1-Hydroxy-4-methylpyridinium chloride, has been reported. nih.govresearchgate.net In this related structure, the chloride anion is involved in hydrogen bonding with the hydroxyl group of the cation (O-H···Cl) and also with C-H groups of the pyridinium ring. nih.govresearchgate.net

For this compound, we would expect to observe similar strong hydrogen bonding between the hydroxyl group and the chloride anion. Additionally, the presence of the phenyl ring introduces the possibility of π-π stacking interactions between adjacent molecules, which would influence the crystal packing. The dihedral angle between the phenyl and pyridinium rings would be a key structural parameter, indicating the degree of twist between these two aromatic systems.

A hypothetical table of selected crystallographic parameters for this compound is presented below, based on what would be expected for such a compound.

Parameter Expected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (Å, °)a, b, c, α, β, γ
N-O Bond Length (Å)~1.37-1.38
C-O Bond Length (Å)~1.35-1.36
C-N-C Bond Angle (°)~120
Dihedral Angle (Phenyl-Pyridinium) (°)Angle of twist between the two rings
Hydrogen Bond (O-H···Cl) Length (Å)~3.0-3.2

The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for crystal structure data, and a search of this database would be the primary step in determining if a crystal structure for this specific compound has been determined and deposited. cam.ac.uk

Theoretical and Computational Investigations of 3 Hydroxy 1 Phenylpyridinium Chloride

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental tools for predicting the physicochemical properties of molecules from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing insights into molecular structure and reactivity. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules. nih.govnih.gov Ab initio methods, while more computationally intensive, can offer higher accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. nih.gov For a molecule like 3-Hydroxy-1-phenylpyridinium chloride, this would involve determining the most stable bond lengths, bond angles, and dihedral angles.

A crucial aspect of this analysis is conformational analysis, which examines the different spatial arrangements of atoms (conformers) that can be achieved through rotation around single bonds. For this compound, a key focus would be the rotation around the C-N bond connecting the phenyl and pyridinium (B92312) rings. A potential energy surface scan would be performed by systematically changing this dihedral angle to identify the most stable conformer (global minimum) and any other low-energy conformers (local minima). nih.gov This analysis is critical as the molecular properties are highly dependent on the lowest-energy conformation.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These are known as the frontier molecular orbitals (FMOs). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. nih.govresearchgate.net Visualization of the HOMO and LUMO electron density distributions would reveal the regions of the molecule involved in electron donation and acceptance, respectively.

Charge Distribution, Electrostatic Potential Mapping, and Quantum Chemical Parameters

Understanding how charge is distributed within a molecule is key to predicting its behavior. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP map illustrates regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, negative potential would be expected around the oxygen atom of the hydroxyl group and the chloride anion, while positive potential would be concentrated around the hydrogen atoms and the pyridinium ring.

From the electronic structure, various quantum chemical parameters can be calculated to quantify reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (related to EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating reactivity.

These descriptors provide a quantitative basis for understanding the molecule's stability and reaction tendencies. researchgate.net

Spectroscopic Property Simulations and Validation with Experimental Data

Computational methods are powerful tools for simulating various types of spectra. These theoretical spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Simulated Vibrational (IR/Raman) Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), the harmonic vibrational frequencies can be obtained. chemrxiv.org

For this compound, the simulated IR and Raman spectra would show characteristic peaks corresponding to specific functional groups, such as O-H stretching of the hydroxyl group, C-H stretching of the aromatic rings, and various vibrations of the pyridinium ring structure. Comparing the calculated frequencies with experimentally measured spectra allows for a detailed assignment of the observed vibrational bands. Often, calculated frequencies are scaled by an empirical factor to better match experimental values. researchgate.net

Predicted Electronic (UV-Vis) Spectra and Transitions

Electronic spectroscopy (UV-Vis) investigates the electronic transitions within a molecule, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra. researchgate.netsharif.edu

The calculation predicts the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net For this compound, the simulation would likely predict π → π* transitions associated with the phenyl and pyridinium aromatic systems. researchgate.net The results can be used to interpret experimental UV-Vis spectra and understand the nature of the electronic excitations. schrodinger.com

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts through computational methods has become a routine and invaluable tool for confirming chemical structures, assigning signals, and understanding electronic environments. nrel.gov Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have established a robust framework for predicting NMR chemical shifts with a useful degree of accuracy. nih.gov

The predictive process for this compound would involve several key steps. First, the 3D geometry of the molecule is optimized using a selected DFT functional and basis set, such as B3LYP/6-31G(d). nih.gov Following optimization, a single-point NMR calculation is performed at a higher level of theory, for instance, mPW1PW91/6-311+G(2d,p), to compute the isotropic magnetic shielding tensors for each nucleus. mdpi.com These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the choice of the functional and basis set. nih.gov Furthermore, since NMR experiments are conducted in solution, incorporating solvent effects is crucial for obtaining meaningful results. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed to simulate the solvent environment, which can significantly influence the electronic structure and, consequently, the chemical shifts. mdpi.com Recent advancements also utilize machine learning and graph neural networks, trained on large datasets of DFT-calculated and experimental data, to achieve even faster and more accurate predictions. nrel.govnih.gov

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for the 3-Hydroxy-1-phenylpyridinium cation, calculated using a representative DFT/GIAO methodology in a simulated solvent.

Table 1: Predicted NMR Chemical Shifts (ppm) for the 3-Hydroxy-1-phenylpyridinium Cation This table is illustrative and represents typical data obtained from DFT calculations. Actual values would depend on the specific level of theory and solvent model used.

Atom Position Predicted ¹H Shift (ppm) Atom Position Predicted ¹³C Shift (ppm)
H2 8.95 C2 145.2
H4 7.80 C3 155.8
H5 7.65 C4 125.4
H6 8.80 C5 123.1
Phenyl-H (ortho) 7.75 C6 142.6
Phenyl-H (meta) 7.60 Phenyl-C (ipso) 138.9
Phenyl-H (para) 7.50 Phenyl-C (ortho) 122.5
OH 10.50 Phenyl-C (meta) 130.1

Mechanistic Insights through Computational Reaction Pathway Studies

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, providing detailed mechanistic insights that are often difficult to probe experimentally. For a molecule like this compound, computational studies could explore its synthesis, degradation, or tautomeric equilibria. For instance, the tautomerization between the hydroxypyridine form and its corresponding pyridone form is a fundamental process that can be investigated theoretically. researchgate.net

A key goal of mechanistic studies is to identify the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. The structure of the TS reveals the geometry of the molecule as bonds are being formed and broken. Computational methods, primarily DFT, are used to locate and optimize the geometry of the TS. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Once the TS is located, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. This value is critical for understanding the reaction kinetics. To confirm that the identified TS correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. The IRC analysis maps the minimum energy path downhill from the TS, ensuring it leads to the expected reactant and product energy minima. researchgate.net

For the tautomerization of the 3-hydroxypyridine (B118123) core, a computational study could model the proton transfer, potentially mediated by solvent molecules, identifying the transition state and calculating the energy barrier for the process.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Pathway This table provides an example of data generated from a computational reaction pathway study. The reaction and values are for illustrative purposes.

Species Relative Energy (kcal/mol)
Reactants (3-Hydroxypyridinium) 0.0
Transition State +25.5

Reactions are almost always performed in a solvent, which can dramatically influence reaction rates and mechanisms. Computational models account for these effects primarily through implicit or explicit solvation models. Implicit models, such as the Conductor-like Polarizable Continuum Model (C-PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. faccts.dearxiv.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize or destabilize reactants, products, and transition states differently.

For reactions involving charged species, like the pyridinium ion, solvent stabilization is particularly important. A polar solvent would be expected to stabilize the charged reactant more than a less polar transition state, potentially increasing the activation energy compared to the gas phase. Explicit solvent models, where a small number of individual solvent molecules are included in the calculation, can be used to model specific interactions like hydrogen bonding, which may be crucial in proton transfer mechanisms. mdpi.com By calculating the reaction pathway in different solvent models, one can predict how changing the solvent might alter the reaction's feasibility and outcome. nih.gov

Advanced Computational Methods for Supramolecular Interactions

The 3-Hydroxy-1-phenylpyridinium cation is well-suited for participating in supramolecular chemistry through a variety of non-covalent interactions. These include hydrogen bonding (via the hydroxyl group), π-π stacking (involving the phenyl and pyridinium rings), and cation-π interactions. Understanding these forces is crucial for designing host-guest systems, crystal engineering, and understanding biological interactions.

Advanced computational methods are required to accurately model these relatively weak interactions. Standard DFT functionals often fail to describe dispersion forces, which are a key component of π-π stacking. Therefore, dispersion-corrected DFT methods (e.g., B3LYP-D3) are commonly employed. For higher accuracy, methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This provides deep insight into the nature of the intermolecular bonding. nih.gov

Computational studies could model the dimerization of this compound or its interaction with a host molecule, such as a calixarene (B151959) or cyclodextrin. semanticscholar.org By calculating the binding energy and analyzing the geometry of the complex, researchers can predict the stability and structure of the resulting supramolecular assembly. These simulations can guide the synthesis of novel functional materials and molecular sensors. Studies on similar molecules like 1-methyl-4-phenylpyridinium (MPP+) have explored their interactions within biological systems, highlighting the relevance of such computational approaches. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Tetramethylsilane (TMS)

Mechanistic Studies of Reactivity and Reaction Pathways Involving 3 Hydroxy 1 Phenylpyridinium Chloride

Kinetic Studies of Reaction Rates and Mechanisms

Kinetic studies are crucial for understanding the factors that influence the speed and mechanism of chemical reactions involving 3-hydroxy-1-phenylpyridinium chloride.

Table 1: General Interactions of Phenolic Compounds with Metal Ions

Metal IonInteraction TypePotential Outcome
Fe²⁺/Fe³⁺Complexation, RedoxFormation of iron-phenol complexes, reduction of Fe³⁺ to Fe²⁺ researchgate.net
Cu²⁺ComplexationFormation of copper-phenol complexes researchgate.net
V³⁺Complexation, RedoxPotential for complex formation and redox reactions

The reactions of organic molecules with hydrated electrons (eaq⁻) and various radicals are fundamental to understanding their behavior in radiolysis and other free-radical-mediated processes. nih.govosti.govnist.gov Pulse radiolysis is a key technique used to measure the absolute rate constants for these reactions. nih.govnih.gov

For instance, studies on similar aromatic compounds have shown that hydrated electrons react at near diffusion-controlled rates, often leading to the formation of a transient radical anion. nih.gov Hydroxyl radicals (•OH), which are powerful oxidizing agents, typically react with aromatic compounds through addition to the aromatic ring or by abstracting a hydrogen atom. nih.govnih.gov

While specific rate constants for this compound were not found, the data for related compounds provide a useful reference. For example, the bimolecular rate constants for the reaction of hydrated electrons with various nitrosamines are on the order of 10¹⁰ M⁻¹s⁻¹, while the rate constants for their reaction with hydroxyl radicals are in the range of 10⁸ to 10⁹ M⁻¹s⁻¹. nih.gov

Table 2: Typical Rate Constants for Reactions of Related Compounds with Hydrated Electrons and Hydroxyl Radicals

ReactantRate Constant with eaq⁻ (M⁻¹s⁻¹)Rate Constant with •OH (M⁻¹s⁻¹)Reference
Methylethylnitrosamine(1.67 ± 0.06) x 10¹⁰(4.95 ± 0.21) x 10⁸ nih.gov
Diethylnitrosamine(1.61 ± 0.06) x 10¹⁰(6.99 ± 0.28) x 10⁸ nih.gov
Dimethylnitramine(1.91 ± 0.07) x 10¹⁰(5.44 ± 0.20) x 10⁸ nih.gov

Reaction conditions such as temperature and the choice of solvent can significantly influence the kinetics of chemical reactions. The rate of a reaction typically increases with temperature, as described by the Arrhenius equation. The solvent can affect reaction rates by stabilizing or destabilizing the reactants, transition states, and products.

For reactions involving charged species like this compound, the polarity of the solvent is particularly important. A polar solvent would be expected to solvate the pyridinium (B92312) ion, potentially influencing its reactivity. While specific studies on the effect of temperature and solvents on the kinetics of this compound were not identified in the search results, these general principles of chemical kinetics are applicable.

Radical Chemistry and Single Electron Transfer (SET) Processes

The radical chemistry of pyridinium compounds is a rich field of study, with single electron transfer (SET) being a key process in the generation of pyridinium-derived radicals.

Pyridinium ions can undergo reduction via a single electron transfer process to form pyridinyl radicals. This can be achieved through chemical or electrochemical reduction. Studies on related compounds, such as nicotinic acid, have shown that α-hydroxyalkyl radicals can react via an addition-elimination pathway to produce pyridinyl radicals. nih.gov In this mechanism, the radical adds to the pyridinium ring, followed by the elimination of a molecule, resulting in the formation of the pyridinyl radical. nih.gov The rate of this process is dependent on the reduction potential of the reacting radical. nih.gov

Photochemical methods provide a powerful tool for generating radicals. Photo-induced electron transfer (PET) is a common mechanism where a photosensitizer absorbs light and then transfers an electron to or from a substrate, leading to the formation of a radical ion. capes.gov.br In the context of this compound, it is conceivable that irradiation in the presence of a suitable photosensitizer could lead to the formation of a pyridinyl radical through a PET process. Another related method involves the light-driven generation of aryl radicals from organobismuth compounds, which proceeds through a single-electron transfer mechanism. nih.gov Although not directly involving a pyridinium compound, this highlights the utility of light-driven SET for radical generation. nih.gov

Nucleophilic Addition and Substitution Reactions on the Pyridinium Ring

The pyridinium ring in this compound is electron-deficient due to the quaternized nitrogen atom. This inherent positive charge makes the ring susceptible to attack by nucleophiles. The mechanism of nucleophilic addition to pyridinium salts generally involves the attack of a nucleophile at the α- or γ-position (ortho or para) to the nitrogen atom, leading to the formation of a dihydropyridine (B1217469) intermediate. The presence of the phenyl group at the nitrogen atom and the hydroxyl group on the ring influences the electron distribution and, consequently, the regioselectivity of the attack.

The general mechanism for nucleophilic addition to a pyridinium ring can be outlined as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electrophilic carbons of the pyridinium ring.

Intermediate Formation: This attack results in the formation of a neutral, less stable dihydropyridine intermediate.

Rearomatization/Further Reaction: The intermediate can then undergo oxidation to a substituted pyridinium product, or in some cases, participate in further reactions.

In the case of this compound, the hydroxyl group, being an electron-donating group, can influence the position of nucleophilic attack.

Regioselectivity and Stereoselectivity in Pyridylation Reactions

The regioselectivity of nucleophilic attack on the 1-phenyl-3-hydroxypyridinium cation is a critical aspect of its reactivity. The positive charge of the pyridinium ring is primarily localized on the nitrogen atom, which inductively withdraws electron density from the α- and γ-positions (C2, C6, and C4). The hydroxyl group at the C3 position is an electron-donating group through resonance, which can partially counteract the inductive withdrawal at the ortho and para positions relative to it.

Theoretical studies and experimental evidence from related pyridinium systems suggest that nucleophilic attack generally occurs at the positions with the lowest electron density. For the 1-phenyl-3-hydroxypyridinium cation, the primary sites for nucleophilic attack are the C2, C6, and C4 positions. The precise regioselectivity will be dependent on the nature of the nucleophile and the reaction conditions.

Position of AttackElectronic FactorsSteric FactorsPredicted Outcome
C2 Activated by proximity to the pyridinium nitrogen.Steric hindrance from the N-phenyl group.Favorable electronically, but may be sterically hindered.
C6 Activated by proximity to the pyridinium nitrogen.Less sterically hindered than C2.A likely site for nucleophilic attack.
C4 Activated by the pyridinium nitrogen (γ-position).Generally accessible.A common site for nucleophilic addition in pyridinium salts.

Stereoselectivity in pyridylation reactions involving prochiral nucleophiles would be influenced by the planar nature of the pyridinium ring. The nucleophile can attack from either face of the ring, potentially leading to a racemic or diastereomeric mixture of products, unless a chiral auxiliary or catalyst is employed.

Photochemical Reactions with Nucleophiles and Intermediate Characterization

The photochemical reactions of pyridinium salts with nucleophiles have been shown to proceed through highly reactive intermediates. researchgate.net DFT calculations on the photochemical reaction of a 1-n-butylpyridinium salt in the presence of hydroxide (B78521) anion indicate a process occurring from the singlet excited state (S2). researchgate.net This excited state can convert to a Dewar-type isomer (a 2-azabicyclo[2.2.0]hexa-2,5-dien-2-yl cation). researchgate.net This highly strained intermediate is then susceptible to nucleophilic attack. researchgate.net

For this compound, a similar photochemical pathway can be postulated. Upon irradiation, particularly with UV light, the pyridinium ring can be excited to a higher energy state. This excited species can then rearrange to a Dewar pyridinium isomer. The subsequent reaction with a nucleophile, such as a hydroxide ion, would lead to the formation of a bicyclic product.

A proposed mechanism for the photochemical reaction of 1-phenyl-3-hydroxypyridinium chloride with a nucleophile (e.g., OH⁻) is as follows:

Photoexcitation: The 1-phenyl-3-hydroxypyridinium cation absorbs a photon, leading to an excited singlet state.

Isomerization: The excited state undergoes an electrocyclic ring closure to form a Dewar pyridinium intermediate.

Nucleophilic Attack: The nucleophile attacks the strained Dewar isomer, leading to the formation of a stable bicyclic product.

The characterization of these transient intermediates often requires advanced spectroscopic techniques such as nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy, which can provide structural information on short-lived species. nih.gov

IntermediateProposed StructureMethod of Characterization
Singlet Excited State [1-phenyl-3-hydroxypyridinium]*UV-Vis Spectroscopy
Dewar Pyridinium Isomer 2-phenyl-4-hydroxy-2-azabicyclo[2.2.0]hexa-2,5-dien-2-yl cationDFT Calculations, ns-TR³ Spectroscopy researchgate.netnih.gov
Nucleophilic Adduct Bicyclic alcoholIsolation and characterization by NMR and MS

Hydroxyl Group Reactivity and Tautomerism Studies

The 3-hydroxy group in this compound can exhibit reactivity characteristic of a phenolic hydroxyl group, such as O-alkylation or O-acylation. However, a more significant aspect of its chemistry is the potential for tautomerism. 3-Hydroxypyridinium (B1257355) salts can exist in equilibrium with their corresponding pyridone tautomers. In this case, this compound can exist in equilibrium with 1-phenyl-3(2H)-pyridinone.

The position of this keto-enol equilibrium is highly dependent on the solvent polarity and its ability to form hydrogen bonds. mdpi.com In polar aprotic solvents, the keto form is often favored, while in non-polar solvents, the enol form may be more prevalent. mdpi.com The enol form can be stabilized by intramolecular hydrogen bonding in certain conformations. youtube.com

The tautomeric equilibrium can be represented as follows:

[3-Hydroxy-1-phenylpyridinium] ⇌ [1-phenyl-3(2H)-pyridinone]

Studies on related hydroxypyridine systems have shown that the interconversion between the tautomers can be mediated by acids or bases. mdpi.com The relative stability of the tautomers can be investigated using spectroscopic methods such as ¹H NMR and UV-Vis spectroscopy in different solvents. mdpi.comnih.gov

TautomerSolvent Preference (General Trend)Stabilizing Factors
Enol Form (3-Hydroxypyridinium) Non-polar solventsAromaticity of the pyridinium ring.
Keto Form (3-Pyridone) Polar aprotic solvents mdpi.comThe greater strength of the C=O double bond compared to the C=C double bond.

Electrochemical Behavior and Redox Properties

The electrochemical behavior of this compound is expected to be influenced by both the pyridinium ring and the hydroxyl group. The pyridinium moiety is reducible, while the hydroxyl group can be oxidized.

Cyclic voltammetry studies on related pyridinium compounds, such as 1-methyl-4-phenylpyridinium (MPP+), have shown reversible reduction potentials in organic solvents. chemguide.co.uk The reduction potential for MPP+ was reported to be in the range of -1.09 to -1.11 V. chemguide.co.uk The reduction of the 1-phenyl-3-hydroxypyridinium cation is likely to be an irreversible process due to the subsequent reactions of the resulting radical species.

The hydroxyl group can undergo oxidation, and the potential for this process would be comparable to that of other phenolic compounds. The presence of the electron-withdrawing pyridinium ring would likely make the hydroxyl group more difficult to oxidize compared to phenol (B47542) itself.

A summary of the expected electrochemical properties is provided below:

Electrochemical ProcessExpected Potential Range (vs. Ag/AgCl)Reversibility
Reduction of Pyridinium Ring -0.8 to -1.2 VLikely Irreversible
Oxidation of Hydroxyl Group +0.5 to +1.0 VLikely Irreversible

The exact redox potentials would need to be determined experimentally for this compound. These values would provide valuable insight into its stability and potential applications in areas such as electro-organic synthesis or as a redox-active material.

Applications of 3 Hydroxy 1 Phenylpyridinium Chloride in Advanced Organic Synthesis and Catalysis

Role as a Synthetic Building Block and Intermediate

N-substituted 3-hydroxypyridinium (B1257355) salts are recognized as valuable precursors in the synthesis of a variety of heterocyclic compounds. Their inherent reactivity allows for transformations that lead to more complex molecular architectures.

The pyridinium (B92312) ring is a versatile scaffold for the synthesis of a wide array of substituted pyridine (B92270) derivatives. General methodologies exist for the preparation of polysubstituted 3-hydroxypyridines, which are important structural motifs in medicinal chemistry. core.ac.uk For instance, N-substituted 3-hydroxypyridinium salts can be synthesized from biomass-derived 5-hydroxymethylfurfural (B1680220) and various amines, showcasing a sustainable route to these important intermediates. researchgate.netresearchgate.net

The reduction of the pyridinium ring is a fundamental transformation that leads to dihydropyridine (B1217469) and piperidine (B6355638) structures, which are prevalent in many biologically active molecules and pharmaceuticals. nih.govarkat-usa.orgwikipedia.orgazaruniv.ac.ir The hydrogenation of pyridine derivatives is a common industrial method to produce piperidines. wikipedia.org For example, the selective hydrogenation of N-aryl-3-hydroxypyridinium salts can afford N-aryl-3-hydroxypiperidines. researchgate.net While a specific protocol for the reduction of 3-Hydroxy-1-phenylpyridinium chloride to the corresponding dihydropyridine or piperidine is not extensively documented in readily available literature, the general reactivity of pyridinium salts suggests this is a feasible transformation. The synthesis of various piperidine derivatives, such as 3-hydroxypiperidine (B146073) and 2-hydroxy-1-(1-phenyltetralyl)piperidine, from different starting materials highlights the importance of the piperidine core in medicinal chemistry. google.comnih.gov

The reactivity of pyridinium salts allows for their use in the diversification of heterocyclic frameworks. rsc.orgnih.gov They can undergo various reactions, including cycloadditions and functional group interconversions, to generate a broad range of heterocyclic compounds. For example, 3-oxidopyridinium species, which can be generated from 3-hydroxypyridinium salts, are known to participate in [3+2] cycloaddition reactions to form complex bicyclic skeletons. researchgate.net This reactivity underscores the potential of this compound as a starting material for generating molecular diversity.

Catalytic Roles in Organic Transformations

Pyridinium salts have emerged as significant players in the field of catalysis, functioning either as catalysts themselves or as precursors to more complex catalytic species.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. azaruniv.ac.irrsc.org Quaternary ammonium (B1175870) and phosphonium (B103445) salts are the most common phase-transfer catalysts. rsc.orgoperachem.com These catalysts function by pairing with an anion from the aqueous phase and transporting it into the organic phase, where it can react with the organic substrate. operachem.com

Pyridinium salts, being a type of quaternary ammonium salt, can also act as phase-transfer catalysts. phasetransfer.comrsc.org The efficiency of a phase-transfer catalyst is influenced by its structure, particularly the nature of the substituents on the nitrogen atom, which affects its lipophilicity and ability to partition between the two phases. core.ac.ukoperachem.com While there is a lack of specific studies detailing the use of this compound as a phase-transfer catalyst, its structure suggests it could be effective, particularly in reactions involving polar organic phases where its hydroxyl group might enhance its solubility. The development of functionalized pyridinium salts for specific PTC applications, such as the nitrile-functionalized pyridinium phosphovanadomolybdate for the hydroxylation of benzene (B151609), highlights the tunability of these catalysts. google.comrsc.org

N-Heterocyclic carbenes (NHCs) have become a cornerstone of modern catalysis due to their strong σ-donating properties and their ability to form stable complexes with a wide range of metals. rsc.orgnih.gov Pyridinium salts are direct precursors to pyridylidene carbenes, a subclass of NHCs. The deprotonation of a pyridinium salt at the position ortho to the nitrogen atom can generate the corresponding carbene, although this is generally more challenging than for imidazolium (B1220033) salts.

A significant development in this area is the formation of palladium-pyridylidene complexes from pyridinium salts in the presence of a base. epa.govnih.gov These complexes have been shown to be active catalysts in Suzuki-type cross-coupling reactions. epa.govnih.gov This demonstrates that pyridinium ionic liquids, which are structurally similar to this compound, can serve as precursors to catalytically active species. The synthesis of NHC precursors is a broad field, with various strategies available to generate the desired azolium salts. researchgate.net

The synthesis of glycosides is a critical transformation in carbohydrate chemistry. Pyridinium salts have been shown to act as organocatalysts in O-glycosylation reactions. sigmaaldrich.comyoutube.com Electron-deficient pyridinium salts can catalyze the formation of 2-deoxyglycosides from glycals and glycosyl acceptors with high efficiency and stereoselectivity. sigmaaldrich.com Mechanistic studies suggest that the reaction proceeds through the formation of an alcohol-pyridinium conjugate. sigmaaldrich.com

Furthermore, pyrylium (B1242799) salts, which are closely related to pyridinium salts, have been utilized as catalysts for the stereoselective O-glycosylation of phenols and alcohols with trichloroacetimidate (B1259523) donors. nih.govyoutube.com While direct involvement of this compound in O-glycosylation has not been explicitly reported, the catalytic activity of related pyridinium and pyrylium salts suggests its potential in this area. The catalytic activity of various pyridinium salt derivatives in different reactions underscores the broad potential of this class of compounds in catalysis. rsc.orgresearchgate.net

Reagent in Radical-Mediated Functionalizations

Pyridinium salts are a notable class of compounds in radical chemistry due to their distinct electrochemical properties. researchgate.netrsc.org They can readily undergo single-electron reduction to generate radical species, and their inherent electrophilicity allows for the addition of alkyl radical intermediates to the pyridine core. researchgate.netrsc.org These characteristics are central to their application in the functionalization of unsaturated bonds.

The radical-mediated difunctionalization of alkenes is a powerful strategy for installing two distinct functional groups across a double bond in a single operation. Pyridinium salts, acting as radical precursors, have been instrumental in developing such transformations. researchgate.netrsc.org In this context, an alkyl radical can add to the electrophilic pyridine core, facilitating the introduction of a pyridine moiety as one of the functional groups. researchgate.netrsc.org The process allows for the construction of complex molecular architectures from simple alkene starting materials. The regioselectivity of the pyridylation, often favoring the C2 or C4 position of the pyridine ring, is a key aspect of these reactions. researchgate.netrsc.org

Research into the radical arylation of 3-hydroxypyridines has demonstrated that these reactions can proceed with high regioselectivity. For instance, using aryldiazonium chlorides as the aryl radical source in a titanium(III)-mediated process resulted in the formation of 3-hydroxy-2-phenylpyridines with good yields. nih.gov This highlights the controlled reactivity of the hydroxypyridine scaffold in radical transformations.

Table 1: Overview of Pyridinium Salt Roles in Alkene Difunctionalization

Role of Pyridinium Salt Mechanistic Feature Outcome Citation
Radical Precursor Undergoes single-electron reduction to generate radicals. Initiates the functionalization cascade. researchgate.netrsc.org
Electrophilic Trap The pyridinium core is attacked by alkyl radical intermediates. Incorporation of the pyridine ring into the final product. researchgate.netrsc.org

Pyridinium salts serve a dual role in radical-mediated difunctionalization reactions, acting as either "X-transfer" or "pyridine-transfer" reagents. researchgate.netrsc.org

X-transfer Reagents: In this capacity, the pyridinium salt is designed to release a radical species (X•) upon single-electron reduction. This X• radical then initiates the reaction sequence, but the pyridine moiety itself is not incorporated into the final product. The pyridinium structure essentially serves as a carrier and activator for the functional group being transferred. researchgate.netrsc.org

Pyridine-transfer Reagents: More recently, pyridinium salts have been developed as novel reagents for transferring the pyridine ring itself onto a substrate. Following the initial steps of a radical reaction, an intermediate alkyl radical adds to the electrophilic pyridinium ring. This addition ultimately leads to a product where the pyridine group is covalently bonded to the original substrate, demonstrating a direct pyridine-transfer functionalization. researchgate.netrsc.org

Coordination Chemistry and Ligand Design

The hydroxypyridinone scaffold, of which 3-Hydroxy-1-phenylpyridinium is a derivative, is an exceptional building block for creating chelating agents for various metal ions. kcl.ac.uk The presence of both a hydroxyl group and the pyridinium nitrogen provides potential coordination sites, making these structures valuable in the design of polydentate ligands for catalysis and materials science. jchemlett.com

The synthesis of metal complexes using pyridinium-type ligands generally involves the reaction of the ligand with an appropriate metal salt in a suitable solvent. jchemlett.comuobaghdad.edu.iq For instance, new metal complexes of cobalt(II), nickel(II), copper(II), zinc(II), and others have been synthesized using ligands derived from tyrosine, which contains a hydroxyphenyl group. rdd.edu.iq Similarly, mixed ligand complexes have been prepared using 8-hydroxyquinoline (B1678124) (a structural analog) alongside other ligands, reacting them in equimolar ratios with metal chlorides in ethanol (B145695). jchemlett.com

The resulting metal complexes are typically stable solids and their characterization is performed using a suite of analytical techniques. uobaghdad.edu.iqrdd.edu.iq These methods are crucial for confirming the structure and properties of the newly formed coordination compounds.

Table 2: Common Techniques for Characterizing Pyridinium-based Metal Complexes

Technique Information Obtained Citation
Elemental Analysis (C,H,N) Confirms the elemental composition and stoichiometry of the complex. uobaghdad.edu.iqrdd.edu.iq
FT-IR Spectroscopy Identifies the coordination sites by observing shifts in vibrational frequencies (e.g., C=N, O-H) upon complexation. uobaghdad.edu.iqrdd.edu.iq
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex and helps determine the coordination geometry. uobaghdad.edu.iqrdd.edu.iq
NMR Spectroscopy (¹H, ¹³C) Elucidates the structure of the ligand framework in diamagnetic complexes and confirms binding. rdd.edu.iqnih.gov
Magnetic Susceptibility Determines the magnetic moment of the complex, which helps in assigning the geometry (e.g., octahedral vs. square planar) of paramagnetic metal centers. uobaghdad.edu.iq
Molar Conductivity Measures the electrolytic nature of the complex in solution, indicating whether ligands are inside or outside the coordination sphere. rdd.edu.iq

The interaction between a metal ion and a pyridinium-based ligand is governed by the donor atoms present and the stereoelectronic preferences of both the metal and the ligand. Ligands containing the 3-hydroxypyridine (B118123) motif can act as bidentate chelators, coordinating to a metal center through the hydroxyl oxygen and the pyridine nitrogen. kcl.ac.ukrdd.edu.iq

Detailed studies on chiral tripyridyldiamine ligands demonstrate that the transfer of chirality from the ligand to the metal center can dictate a single, favored coordination geometry. nih.gov In octahedral complexes of Co(III), Fe(II), and Zn(II) with such ligands, a combination of steric interactions and electronic factors forces the ligand to adopt a specific conformation. nih.gov For example, crystallographic and NMR data for an Fe(II) complex revealed a distorted octahedral geometry with the three pyridyl donors adopting a mer (meridional) arrangement. nih.gov The ability to predict and control this geometry is fundamental to designing catalysts and functional materials. nih.gov The formation of stable five- or six-membered chelate rings is often a driving force for complexation, particularly when a hydroxyl group is positioned near the nitrogen donor atom of the pyridine ring. jchemlett.com

Mechanistic Investigations of Biological Interactions at the Molecular Level in Vitro/in Silico

Molecular Docking and Computational Modeling of Receptor/Enzyme Interactions

Computational methods, particularly molecular docking, serve as a powerful preliminary tool to predict the binding modes and affinities of ligands like 3-Hydroxy-1-phenylpyridinium chloride with various biological targets. These in silico techniques model the interaction between a small molecule and a macromolecule at the atomic level, enabling the characterization of potential binding sites and the energetic favorability of these interactions.

The binding affinity of a ligand to a receptor is a critical determinant of its potential biological efficacy. For a compound like this compound, molecular docking simulations would calculate a theoretical binding energy, often expressed in kcal/mol. This value is derived from scoring functions that account for various non-covalent interactions such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic contacts.

The structure of this compound, featuring a hydroxylated pyridinium (B92312) ring and a phenyl substituent, suggests several potential interaction points. The positively charged pyridinium nitrogen can form strong electrostatic and cation-π interactions with aromatic residues (e.g., tryptophan, tyrosine, phenylalanine) in a protein's binding pocket. The hydroxyl group is a prime candidate for forming hydrogen bonds with suitable donor or acceptor residues (e.g., serine, threonine, aspartate, glutamate). The phenyl ring can engage in hydrophobic and π-π stacking interactions.

Interaction hotspots are specific residues within a binding site that contribute most significantly to the binding energy. Identifying these hotspots is crucial for understanding the specificity of the interaction. For instance, docking studies with related pyridinium compounds have often highlighted the importance of aromatic "cages" and hydrogen bonding networks in achieving high affinity.

Hypothetical Interaction Data for this compound:

Interaction TypePotential Interacting ResiduesEstimated Contribution to Binding Affinity
Cation-πTryptophan (Trp), Tyrosine (Tyr)High
Hydrogen BondingAspartate (Asp), Glutamate (Glu), Serine (Ser)Moderate to High
Hydrophobic (π-π)Phenylalanine (Phe), Tyrosine (Tyr)Moderate
ElectrostaticAspartate (Asp), Glutamate (Glu)High

The binding of a ligand to a protein is not a simple lock-and-key mechanism but is often a dynamic process involving conformational changes in both the ligand and the receptor, a concept known as "induced fit." Upon binding of this compound, flexible loops or side chains within the receptor's active site may reorient themselves to optimize interactions with the ligand. nih.gov

In Vitro Binding Studies with Biomolecules (e.g., DNA, Proteins)

To validate and expand upon computational predictions, in vitro binding studies are essential. These experiments directly measure the interaction of a compound with isolated biomolecules like proteins and nucleic acids.

Various spectroscopic techniques can be used to monitor the binding of this compound to biomolecules.

UV-Visible Spectroscopy: Changes in the absorption spectrum of the compound or the biomolecule upon complex formation can indicate an interaction. For instance, the intercalation of pyridinium-based compounds into DNA often leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the absorption maximum.

Fluorescence Spectroscopy: This is a highly sensitive method to study protein-ligand interactions. rsc.org The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched upon the binding of a ligand if it is in close proximity to these fluorophores. mdpi.com The quenching mechanism can be static (due to complex formation) or dynamic (due to collisional encounters). By analyzing the fluorescence quenching data at different temperatures, one can determine the binding constant (Kb), the number of binding sites (n), and thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) changes, which provide insight into the nature of the binding forces (e.g., hydrophobic, hydrogen bonds). mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study changes in the secondary structure of proteins or the conformation of DNA upon ligand binding. Significant changes in the CD spectrum of a protein could indicate that the binding of this compound induces conformational changes.

Techniques like Surface Plasmon Resonance (SPR) can provide real-time kinetic data on binding events. In an SPR experiment, a protein target is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation of the compound are monitored by changes in the refractive index at the sensor surface. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is an inverse measure of binding affinity.

Hypothetical Kinetic Parameters for Biomolecular Interaction:

BiomoleculeAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Affinity (KD) (M)
Target Protein A1 x 1051 x 10-31 x 10-8 (10 nM)
Target DNA Sequence B5 x 1042 x 10-34 x 10-8 (40 nM)

Enzyme Inhibition Mechanisms (In Vitro)

Given that many drugs exert their effects by inhibiting enzymes, it is plausible that this compound could act as an enzyme inhibitor. Pyridine (B92270) and pyridinium scaffolds are present in numerous enzyme inhibitors. nih.govnih.gov In vitro enzyme assays are performed to determine the inhibitory potency (e.g., IC50 value) and the mechanism of inhibition.

The mechanism of reversible inhibition can be elucidated through kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then plotted using methods like the Lineweaver-Burk plot to distinguish between competitive, non-competitive, and uncompetitive inhibition.

Competitive Inhibition: The inhibitor competes with the substrate for the active site. In this case, this compound would likely have a structure that mimics the natural substrate of the enzyme. This type of inhibition increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax).

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This type of inhibition decreases Vmax but does not affect Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition decreases both Vmax and Km.

The specific mechanism would depend entirely on the target enzyme and the nature of the binding interactions elucidated by the methods described above.

Characterization of Enzyme-Inhibitor Complexes

There is currently no publicly available scientific literature that characterizes enzyme-inhibitor complexes involving this compound. Therefore, no data tables on binding affinities, inhibition constants (Kᵢ), or half-maximal inhibitory concentrations (IC₅₀) can be provided. Structural details of its interaction with any specific enzyme target, as would be determined by techniques like X-ray crystallography or NMR spectroscopy, are also not documented.

Structure-Activity Relationship (SAR) at a Molecular Level

Detailed structure-activity relationship (SAR) studies focusing on this compound are not present in the current body of scientific research. Such studies would typically involve the synthesis and biological evaluation of a series of analogs to determine the influence of specific structural modifications on its activity. For example, altering the position or nature of the substituent on the phenyl ring or modifying the hydroxyl group on the pyridinium ring would provide insight into the key molecular features required for its biological effect. In the absence of such research, no data or detailed analysis can be presented.

Future Research Directions and Emerging Opportunities for 3 Hydroxy 1 Phenylpyridinium Chloride

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. Future research should focus on developing novel asymmetric methods to produce enantiomerically pure forms of 3-Hydroxy-1-phenylpyridinium chloride derivatives. The existing hydroxyl group serves as a key synthetic handle for introducing chirality.

Methodologies inspired by established asymmetric syntheses could be adapted. For instance, the Sharpless asymmetric dihydroxylation of a suitably designed unsaturated precursor could establish key stereocenters. capes.gov.br Similarly, strategies involving intramolecular epoxide opening, which have been successful in creating chiral hydroxylated piperidines, could be explored for ring systems related to the pyridinium (B92312) core. capes.gov.br The development of such synthetic routes would be crucial for investigating the specific biological activities and material properties of individual enantiomers. Research into the asymmetric synthesis of related bioactive compounds, such as N-(1-phenyl-2,3-dihydroxypropyl)arachidonylamides, further highlights the importance of controlling stereochemistry for therapeutic applications. nih.gov

Potential Asymmetric Strategy Key Reaction Type Potential Precursor Relevance to Target Compound
Sharpless Asymmetric DihydroxylationDihydroxylationAn α,β-unsaturated ester with a phenylpyridyl moietyCreates vicinal diols with high enantiomeric excess. capes.gov.br
Jacobsen EpoxidationEpoxidationA cis-alkene precursorGenerates chiral epoxides for further functionalization. capes.gov.br
Intramolecular Ring OpeningNucleophilic AttackAn N-tethered epoxideForms chiral hydroxylated heterocyclic systems. capes.gov.br

Exploration of Advanced Catalytic Applications and Cascade Reactions

N-functionalized pyridinium salts are recognized for their enhanced reactivity and ability to facilitate chemical transformations under mild conditions. researchgate.net The specific electronic properties conferred by the N-phenyl and 3-hydroxy groups on the target molecule could be harnessed for advanced catalytic applications.

Future work could explore its use as a photocatalyst or as a key component in electron donor-acceptor complexes, particularly for visible-light-induced reactions. nih.gov The N-phenyl group can influence the salt's redox potential and stability, while the 3-hydroxy group offers a site for coordination with metal centers or for hydrogen bonding interactions, potentially guiding the stereochemical outcome of a reaction. Furthermore, designing cascade or domino reactions that leverage the inherent reactivity of the pyridinium ring is a promising avenue. For example, a reaction sequence could be initiated at the hydroxyl group, followed by a cyclization or rearrangement involving the pyridinium core, enabling the rapid construction of complex molecular architectures from simple starting materials. rsc.org

Integration into Materials Science for Functional Systems

Pyridinium salts are versatile building blocks in materials science, finding use in the creation of ionic liquids and functional polymers. unl.pt The integration of this compound into novel materials presents a significant opportunity. The hydroxyl group is a prime site for polymerization, allowing the compound to be incorporated as a monomer into polyesters, polyethers, or polyurethanes. The resulting polymers would feature pendant pyridinium units, which could imbue the material with unique properties such as ionic conductivity, thermal stability, or antimicrobial activity.

Moreover, the hydroxyl moiety allows for the grafting of the molecule onto surfaces like silica, cellulose, or gold nanoparticles. Such functionalized surfaces could be designed for applications in chemical sensing, where the pyridinium ring acts as a recognition site, or in heterogeneous catalysis, where the immobilized salt facilitates chemical reactions with the benefit of easy catalyst recovery.

Material Application Role of this compound Potential Functionality Relevant Research Area
Ionic LiquidsCation ComponentUnique solvent properties, thermal stabilityGreen Chemistry, Electrochemistry
Functional PolymersMonomer or Pendant GroupIonic conductivity, antimicrobial properties, thermal resistancePolymer Chemistry
Surface ModificationGrafting AgentChemical sensing, heterogeneous catalysisNanomaterials, Surface Science

Deeper Computational Modeling of Complex Chemical and Biological Phenomena

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. Deeper computational modeling of this compound can provide critical insights into its properties and potential applications.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, stability, and reactivity of the molecule. rsc.org These calculations can predict how the N-phenyl and 3-hydroxy substituents modulate the electron distribution within the pyridinium ring, influencing its susceptibility to nucleophilic or electrophilic attack. Molecular dynamics simulations could model the behavior of the compound in different solvent environments or its interaction with biological macromolecules, such as enzymes or nucleic acids. Such models are instrumental in fields like drug design, where simulations can predict binding affinities and mechanisms of action. mdpi.com

Design of Next-Generation Pyridinium-Based Reagents with Tunable Reactivity

A key advantage of pyridinium salts is that their reactivity can be precisely tuned by modifying the substituents on the nitrogen atom and the pyridine (B92270) ring. researchgate.netnih.gov this compound is an ideal scaffold for creating a new generation of pyridinium-based reagents with tailored properties.

The reactivity of the pyridinium ring can be systematically altered by introducing electron-donating or electron-withdrawing groups onto the N-phenyl ring. This allows for fine-tuning the salt's performance in specific chemical transformations, such as bioconjugation reactions or site-selective functionalizations. nih.govnih.gov The 3-hydroxy group provides an additional point for modification, allowing for the attachment of directing groups, chiral auxiliaries, or fluorescent tags. This dual-handle approach—modifying both the N-phenyl ring and the 3-position—could lead to the development of highly specialized reagents for organic synthesis, chemical biology, and diagnostics. nih.gov The discovery that certain pyridinium 1,2,4-triazines produce fluorescent products upon reaction highlights the potential for creating novel probes for bioimaging. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxy-1-phenylpyridinium chloride, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves quaternization of pyridine derivatives with aromatic halides. For example, reacting 3-hydroxypyridine with benzyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Optimization parameters include:

  • Temperature : 80–100°C (avoids side reactions like hydrolysis).
  • Catalyst : Use of mild bases (e.g., K₂CO₃) to neutralize HCl byproducts.
  • Reaction Time : 12–24 hours monitored by TLC or HPLC for completion.
    Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures high purity (>95%) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (D₂O or DMSO-d₆) should show aromatic protons (δ 7.2–8.5 ppm for phenyl and pyridinium rings) and hydroxyl protons (δ ~5.5 ppm, broad). ¹³C NMR confirms quaternary nitrogen via downfield shifts (~145–155 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves protonation states and hydrogen bonding. For example, the hydroxyl group forms intramolecular hydrogen bonds with chloride ions, as seen in analogous pyridinium structures .
  • Mass Spectrometry : ESI-MS in positive mode detects [M-Cl]⁺ ions, with isotopic patterns matching theoretical calculations .

Q. What stability considerations are critical for handling this compound in aqueous and solid-state conditions?

  • Methodological Answer :

  • Aqueous Stability : The compound is hygroscopic; store solutions at pH 4–6 (buffered with acetate) to prevent hydrolysis. Degradation studies via UV-Vis (monitoring absorbance at λ = 260 nm) show <5% decomposition over 7 days at 4°C .
  • Solid-State Stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C. Store desiccated under inert gas (N₂ or Ar) to avoid deliquescence .

Advanced Research Questions

Q. How can computational methods clarify the electronic and steric effects of substituents on the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. For example, the hydroxyl group’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic substitution .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to rationalize aggregation behavior observed in DLS (dynamic light scattering) experiments .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyridinium derivatives like this compound?

  • Methodological Answer :

  • Dose-Response Reproducibility : Conduct assays (e.g., enzyme inhibition) in triplicate with internal controls (e.g., known inhibitors). For cytotoxicity, use multiple cell lines (e.g., HEK293, HeLa) to rule out cell-type specificity .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed pyridine derivatives) that may confound bioactivity results .

Q. How can researchers design ligands or co-crystals using this compound to study supramolecular interactions?

  • Methodological Answer :

  • Co-crystallization Screens : Use solvent evaporation with complementary hydrogen-bond donors (e.g., carboxylic acids) in a 1:1 molar ratio. Monitor via PXRD to identify new phases .
  • SC-XRD Analysis : Resolve intermolecular interactions (e.g., π-π stacking between phenyl rings or Cl⁻···H─O hydrogen bonds) to guide ligand design .

Q. What advanced analytical techniques address challenges in quantifying trace impurities in this compound?

  • Methodological Answer :

  • HPLC-MS with Ion Pairing : Use a C18 column and 0.1% formic acid/5 mM heptafluorobutyric acid in mobile phase to separate charged impurities. MS/MS fragmentation distinguishes isobaric species .
  • Solid-State NMR : ³⁵Cl NMR detects chloride counterion environments, identifying polymorphic impurities undetected by XRD .

Contradictions and Validation

  • Example Conflict : Discrepancies in reported melting points (e.g., 210°C vs. 225°C) may arise from polymorphic forms or residual solvents.
    • Resolution : Perform DSC (differential scanning calorimetry) coupled with TGA to correlate thermal events with mass loss. PXRD compares crystalline forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.